molecular formula C28H31BrClN B14111414 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide

Cat. No.: B14111414
M. Wt: 496.9 g/mol
InChI Key: XKMBXVBWZOYAQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves several steps :

    Synthesis of Chloroindole Compound: The initial step involves synthesizing the chloroindole compound.

    Introduction of Isopentyl and Methyl Groups: Isopentyl and methyl groups are introduced into the reaction.

    Reduction and Bromination: The final bromide salt product is obtained through reduction and bromination reactions.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide has several scientific research applications :

    Biochemistry: It is used as a stain and indicator for nucleic acids such as DNA and RNA.

    Pharmaceutical Research: It serves as a synthetic intermediate for anti-tumor, anti-bacterial, and anti-viral compounds.

    Industrial Applications: It is used in various industrial processes that require specific staining and detection of nucleic acids.

Mechanism of Action

The mechanism of action of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves its interaction with nucleic acids. It binds to DNA or RNA, allowing for their staining and detection in biochemical experiments . The molecular targets include the nucleic acids themselves, and the pathways involved are related to the binding and visualization of these nucleic acids.

Comparison with Similar Compounds

1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide can be compared with other similar compounds such as:

  • **5-Chloro-2-methyl-1

Properties

Molecular Formula

C28H31BrClN

Molecular Weight

496.9 g/mol

IUPAC Name

3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)indol-1-ium;bromide

InChI

InChI=1S/C28H31ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21H,16-17,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

XKMBXVBWZOYAQD-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C=C(C=C2)Cl)CCC(C)C.[Br-]

Origin of Product

United States

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